4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one
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Overview
Description
4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one is a complex organic compound with a unique structure that includes a pyrimidinone core and benzyloxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced via nucleophilic substitution reactions, where benzyl alcohols react with halogenated intermediates.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinones.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles can be used, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups typically yields benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one: shares similarities with other pyrimidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple benzyloxy groups, which can impart distinct chemical and biological properties compared to other pyrimidinone derivatives.
Biological Activity
4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1H)-one, also known by its CAS number 39809-23-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H27N3O3. Its structure features a pyrimidine ring substituted with amino and benzyloxy groups, which play crucial roles in its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the benzyloxy groups enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular responses and signaling cascades.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the pyrimidine class. For instance, derivatives have shown significant inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-231 | 5.0 | Apoptosis induction |
Similar Pyrimidine Derivative | HepG2 | 8.0 | Cell cycle arrest |
These findings suggest that the compound could be developed as a potential anticancer agent based on its ability to disrupt cellular processes critical for tumor growth.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties exhibited by compounds structurally related to this compound. Research indicates that such compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Case Studies
- In Vivo Studies : In animal models, administration of related pyrimidine compounds has demonstrated reduced tumor size and improved survival rates in mice bearing xenograft tumors.
- Clinical Relevance : Preliminary clinical trials have suggested that compounds with similar structures may enhance the efficacy of existing chemotherapy regimens by sensitizing cancer cells to treatment.
Properties
CAS No. |
39809-23-9 |
---|---|
Molecular Formula |
C23H27N3O3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-amino-1-[4-phenylmethoxy-3-(phenylmethoxymethyl)butyl]pyrimidin-2-one |
InChI |
InChI=1S/C23H27N3O3/c24-22-12-14-26(23(27)25-22)13-11-21(17-28-15-19-7-3-1-4-8-19)18-29-16-20-9-5-2-6-10-20/h1-10,12,14,21H,11,13,15-18H2,(H2,24,25,27) |
InChI Key |
IHOPTXNWMWCHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCN2C=CC(=NC2=O)N)COCC3=CC=CC=C3 |
Origin of Product |
United States |
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